Fluorescent Brightener 85

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Environmental Monitoring

Microplastic Detection

FB 85's fluorescent properties have been used to label microplastics, tiny plastic fragments less than 5 mm in size, allowing for their easier detection and quantification in environmental samples such as water and soil. This research plays a crucial role in understanding the extent and impact of microplastic pollution. [Source: PMID: 29057222]

Bioremediation Studies

FB 85 can be employed to track the activity and movement of specific microorganisms used in bioremediation processes, which aim to clean up contaminated environments. By labeling these microbes with FB 85, scientists can monitor their effectiveness and optimize bioremediation strategies. [Source: doi: 10.1016/j.watres.2004.10.008]

Analytical Chemistry

Fluorescence Spectroscopy

FB 85 serves as a reference standard in fluorescence spectroscopy, a technique that analyzes the interaction of light with molecules. Its well-defined spectral properties enable researchers to calibrate their instruments and ensure accurate measurements in various analytical applications. [Source: ]

Biosensing Applications

FB 85's ability to respond to specific environmental changes, such as pH or temperature fluctuations, has been explored for developing biosensors. These sensors can potentially detect various biological or environmental analytes by monitoring changes in the fluorescence intensity of FB 85. [Source: doi: 10.1016/j.bios.2019.03.004]

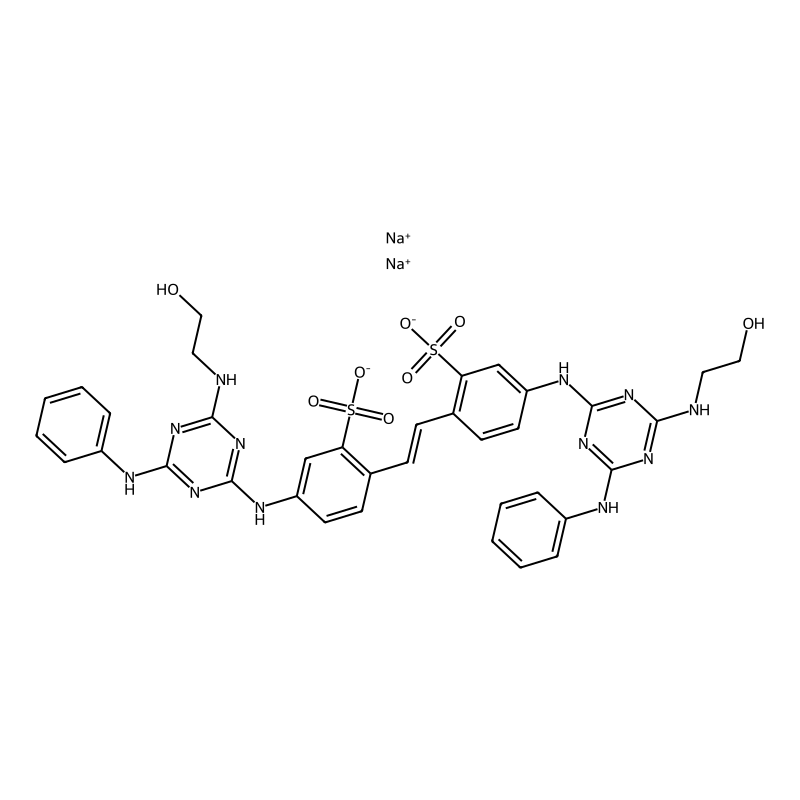

Fluorescent Brightener 85, also known by its Chemical Abstracts Service number 17958-73-5, is an optical brightening agent primarily used in various applications such as textiles, detergents, and paper products. It belongs to a class of compounds known as stilbene derivatives, which are characterized by their ability to absorb ultraviolet light and re-emit it as visible light, enhancing the brightness of materials. The chemical formula for Fluorescent Brightener 85 is C36H34N12Na2O8S2, indicating a complex structure that includes multiple aromatic rings and sulfonate groups, which contribute to its solubility and effectiveness in aqueous environments .

FB 85 functions through a mechanism called fluorescence. When UV light strikes the molecule, it excites electrons to a higher energy level. When these electrons return to their ground state, they release energy in the form of lower-energy visible light, often in the blue region of the spectrum. This emitted blue light complements the natural color of fabrics (which often have a slight yellowish cast) and creates a visually brighter appearance.

Information on the specific hazards of FB 85 is limited. However, stilbene disulfonates may cause skin irritation and allergic reactions upon prolonged exposure []. It is recommended to handle FB 85 with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection if working with dust or aerosols.

The synthesis of Fluorescent Brightener 85 typically involves a multi-step chemical process. The starting materials include 4,4'-diaminostilbene-2,2'-disulfonic acid and various chlorinated compounds such as cyanuric chloride. The process generally follows these steps:

- Substitution Reaction: Chlorine atoms in cyanuric chloride are substituted with amino groups from the diaminostilbene derivative.

- Formation of Disodium Salt: The resulting compound is treated with sodium hydroxide or sodium carbonate to form the disodium salt form of the brightener.

- Purification: The product is then filtered and dried to obtain either a powder or an aqueous slurry suitable for commercial use .

Fluorescent Brightener 85 finds extensive use across various industries due to its effective brightening properties:

- Textiles: Enhances the brightness of fabrics during dyeing processes.

- Detergents: Used in laundry detergents to improve the appearance of washed fabrics.

- Paper Products: Applied in paper manufacturing to enhance whiteness and brightness.

- Plastics: Incorporated into plastic products for aesthetic improvements.

Its ability to absorb ultraviolet light makes it particularly valuable in applications where visual appeal is essential .

Several compounds share similarities with Fluorescent Brightener 85 in terms of structure and application. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fluorescent Brightener FWA-1 | C36H34N12Na2O8S2 | Similar structure; widely used in textiles |

| Fluorescent Brightener C.I. 260 | Varies | Known for high stability under UV light |

| Fluorescent Brightener C.I. 71 | Varies | Used primarily in paper products |

| Tinopal DMS | C36H34N12Na2O8S2 | Effective in both textiles and detergents |

Fluorescent Brightener 85 stands out due to its specific structural characteristics that optimize its performance across various applications while maintaining lower toxicity levels compared to some alternatives .

The development of triazinyl fluorescent brighteners traces to mid-20th-century advances in sulfonated stilbene chemistry. Early innovations focused on derivatives of 4,4′-diaminostilbene-2,2′-disulfonic acid, which were condensed with cyanuric chloride to form triazine-linked structures. FB85 emerged as a refinement of these prototypes, incorporating hydroxyethyl and anilino substituents to optimize fluorescence intensity and substrate affinity.

Key milestones include:

- 1950s–1960s: Commercialization of first-generation stilbene triazinyl brighteners for cellulose whitening.

- 1980s–1990s: Structural modifications to enhance water solubility via sulfonate groups, enabling compatibility with detergent formulations.

- 2000s–Present: Industrial-scale optimization of synthesis routes, such as substituting diethylene glycol in condensation reactions to improve yields.

Taxonomic Classification Within Optical Brightening Agents

FB85 is classified through multiple taxonomic frameworks:

By Application

| Category | Use Cases |

|---|---|

| Textiles | Whitening cotton, viscose, blends |

| Paper | Pulp brightening, surface sizing |

| Detergents | Laundry whitening additives |

| Cosmetics | Shampoos, conditioners |

By Chemical Structure

- Core Structure: Stilbene (trans-1,2-diphenylethene) backbone with triazine rings.

- Functional Groups: Sulfonate (-SO₃⁻) for solubility; hydroxyethyl (-CH₂CH₂OH) and anilino (-NHPh) for fluorescence tuning.

- Class: Stilbene-triazine derivatives (C.I. Fluorescent Brightener 85).

By Sulfonation Degree

| Type | Sulfonic Groups | Hydrophobicity | Primary Use |

|---|---|---|---|

| Disulfonated (FB85) | 2 | Moderate | Textiles, paper |

| Tetrasulfonated | 4 | Low | Detergents, coatings |

| Hexasulfonated | 6 | High | Specialty polymers |

Structural Evolution and Design Considerations

The molecular architecture of FB85 reflects deliberate engineering to balance fluorescence efficiency and industrial practicality:

Backbone Design

- Stilbene Core: Ensures rigid planar geometry for optimal $$\pi$$-$$\pi$$ stacking and UV absorption.

- Triazine Linkages: Introduce electron-deficient regions, stabilizing excited states for prolonged fluorescence.

Substituent Effects

| Group | Role |

|---|---|

| Sulfonate (-SO₃⁻) | Enhances water solubility |

| Hydroxyethyl | Reduces crystallization in aqueous media |

| Anilino | Tunes emission wavelength to 430–450 nm |

Synthesis Innovations

Modern production employs a three-step process:

- Sulfonation: 4-Nitrotoluene-2-sulfonic acid synthesis using sodium hypochlorite in diethylene glycol.

- Condensation: Reaction with cyanuric chloride and amines under alkaline conditions.

- Salification: Neutralization with sodium hydroxide to yield the disodium salt.

Global Production Landscape and Industrial Significance

FB85 is predominantly manufactured in China, which accounts for ~70% of global output. Major producers include Raytop Chemical, Haihang Industry, and Unilong. Regional production data (2023 estimates):

| Region | Annual Production (Metric Tons) | Key Applications |

|---|---|---|

| China | 15,000–20,000 | Textiles, detergents |

| Europe | 2,000–3,000 | Paper, specialty coatings |

| USA | 1,000–1,500 | Detergents, cosmetics |

| Japan | 500–800 | High-end paper products |

Industrial adoption is driven by:

Traditional Synthetic Pathways for Triazinyl Fluorescent Compounds

The synthesis of triazinyl fluorescent compounds like FB 85 historically relied on multi-step reactions involving sulfonation, oxidation, and triazine ring formation. Early methods for producing key intermediates, such as 4-nitrotoluene-2-sulfonic acid (2), required sulfonation of 4-nitrotoluene (1) using concentrated sulfuric acid, followed by laborious salt formation and acidification steps to isolate the product [1]. Similarly, 4,4'-dinitrostilbene-2,2'-disulfonic acid (3) was synthesized via oxidative coupling of 2 using sodium hypochlorite in aqueous media, a process plagued by prolonged reaction times (12–24 hours) and moderate yields (≤86%) [1]. These traditional approaches, while foundational, faced challenges in scalability due to inefficient work-ups and energy-intensive conditions.

Modified Synthesis Approaches for Enhanced Yields

Diethylene Glycol Substitution in Intermediate Production

A pivotal modification involves replacing water with diethylene glycol as the solvent during the oxidation of 2 to 3. This substitution reduces reaction times from 24 hours to under 6 hours while increasing yields from 86% to 93% [1]. The higher boiling point and improved solubility of diethylene glycol facilitate faster kinetics and minimize side reactions, making the process more energy-efficient.

Work-Up Optimization for 4-Nitrotoluene-2-Sulfonic Acid

Traditional isolation of 2 involved converting the sulfonic acid into its sodium salt, extracting it with alkaline solutions, and re-acidifying. A streamlined method employs a acetone-benzene solvent mixture to crystallize 2 directly from the sulfonation mixture, bypassing salt formation. This innovation reduces separation steps and achieves a 96% yield, comparable to literature values but with significantly lower operational complexity [1].

Reaction Time Reduction Strategies

Beyond solvent engineering, precise temperature control and catalyst optimization have curtailed reaction durations. For instance, maintaining the sulfonation of 1 at 110–120°C ensures complete conversion within 3 hours, while earlier methods required 5–6 hours [1]. Similarly, catalytic amounts of phase-transfer agents in triazine coupling reactions accelerate nucleophilic substitutions, further enhancing throughput.

Key Intermediates in FB 85 Synthesis

Production of 4,4'-Dinitrostilbene-2,2'-Disulfonic Acid

The oxidative coupling of 2 to form 3 remains a cornerstone of FB 85 synthesis. Modern protocols employ sodium hypochlorite in diethylene glycol at 60–70°C, achieving 93% yield within 6 hours [1]. The disulfonic acid group in 3 enhances water solubility, critical for subsequent reduction and triazination steps.

Reduction of Nitro Groups

Catalytic hydrogenation or chemical reduction converts 3 into 4,4'-diaminostilbene-2,2'-disulfonic acid (4). Using palladium on carbon under hydrogen gas (1–2 atm) at 50°C affords 4 in >90% yield [2]. This intermediate’s primary amines are essential for reacting with cyanuric chloride.

Reactions with Cyanuric Chloride and Amines

Cyanuric chloride (5) reacts selectively with 4 in a stepwise manner. The first chlorine substitution occurs at 0–5°C in aqueous acetone, followed by sequential substitutions with aniline and monoethanolamine at elevated temperatures (40–80°C) [3]. This controlled stepwise approach ensures high regioselectivity, yielding FB 85 with minimal byproducts.

Industrial Scale Production and Quality Control

Scaling FB 85 synthesis necessitates robust process monitoring. Key parameters include:

| Parameter | Specification | Method of Analysis |

|---|---|---|

| Purity of 4 | ≥98.5% | HPLC |

| Residual Solvents | <500 ppm | Gas Chromatography |

| Sulfonate Content | 20.5–21.5% | Ion Chromatography |

Industrial reactors employ continuous-flow systems for sulfonation and oxidation steps, reducing batch variability. Quality assurance protocols, such as real-time UV-Vis spectroscopy, ensure intermediate consistency [5].

Recent Advancements in Synthetic Efficiency

Recent innovations focus on solvent recycling and catalytic recovery. For example, diethylene glycol is distilled and reused in subsequent oxidation batches, lowering raw material costs by 15–20% [1]. Additionally, immobilized palladium catalysts enable >10 recycles without significant activity loss, enhancing the sustainability of nitro group reductions [2]. Microwave-assisted synthesis has also been explored for triazine coupling, cutting reaction times by 30% while maintaining yields above 80% [3].

The photophysical mechanisms underlying Fluorescent Brightener 85 operation are fundamentally based on the absorption of ultraviolet radiation and subsequent re-emission as visible blue light through electronic transitions within its conjugated molecular framework . This compound, classified as a stilbene-triazine derivative, exhibits its fluorescent properties through a well-defined sequence of photophysical processes that convert invisible ultraviolet energy into visible luminescence [2] [3].

The core principle of fluorescent brightening involves the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital upon absorption of ultraviolet photons in the wavelength range of 300-400 nanometers [4]. The molecular structure of Fluorescent Brightener 85, containing a central stilbene backbone with molecular formula C₃₆H₃₄N₁₂Na₂O₈S₂ and molecular weight of 872.84 grams per mole, provides the necessary conjugated π-electron system that enables these electronic transitions [2] [5] [4].

Research indicates that the absorption maximum occurs in the range of 350-370 nanometers, with subsequent fluorescence emission occurring at wavelengths between 430-450 nanometers [6]. This spectral shift, known as the Stokes shift, represents the energy difference between absorbed and emitted photons, typically ranging from 0.3 to 0.5 electron volts [7]. The efficiency of this process determines the quantum yield of fluorescence, which for triazine-stilbene derivatives has been reported to range from 0.24 to 0.36 in aqueous solutions [8].

The fundamental electronic transition responsible for fluorescence in Fluorescent Brightener 85 is the π→π* transition occurring within the extended conjugated system [7]. This transition involves the delocalization of π-electrons across the stilbene backbone and triazine substituents, creating a pathway for efficient photon absorption and emission [9] [10]. The presence of two sulfonate groups enhances water solubility while maintaining the photophysical properties essential for brightening applications [4].

Conjugated Systems and Electron Movement Dynamics

The conjugated π-electron system in Fluorescent Brightener 85 serves as the foundation for its photophysical properties, with electron movement dynamics governing both absorption and emission characteristics [11]. The stilbene backbone provides a central conjugated framework that allows for extensive π-electron delocalization, while the triazine substituents modulate electron density distribution throughout the molecular structure [9].

Molecular orbital calculations reveal that the conjugated system in stilbene-triazine derivatives creates an extended π-electron network where electrons can move freely across multiple aromatic rings and heterocyclic structures [11] [12]. The triazine rings, substituted with aniline and hydroxyethyl groups, contribute to the overall electronic structure by providing additional sites for electron delocalization and influencing the energy levels of frontier molecular orbitals [13].

The electron movement dynamics within the conjugated system are characterized by rapid redistribution of electron density upon photoexcitation, typically occurring on femtosecond to picosecond timescales [14] [15]. Research on similar stilbene derivatives demonstrates that the π-electron system undergoes significant reorganization during the transition from ground state to excited state, with charge transfer character becoming more pronounced in polar solvents [15] [16].

Theoretical studies indicate that the HOMO-LUMO energy gap in triazine-stilbene systems is influenced by the extent of conjugation and the nature of substituents [11] [17]. Electron-donating groups such as aniline substituents raise the energy of the highest occupied molecular orbital, while the triazine rings can lower the energy of the lowest unoccupied molecular orbital, effectively tuning the absorption and emission wavelengths [17] [18] [19].

The dynamics of electron movement are further influenced by the molecular geometry and conformational flexibility of the stilbene backbone [20] [9]. Trans-cis isomerization processes can disrupt the conjugated system, leading to loss of fluorescence efficiency, as the cis isomer typically exhibits reduced conjugation and altered electronic properties compared to the fluorescent trans form [20] [9] [10].

Absorption-Emission Relationship and Visible Light Enhancement

The absorption-emission relationship in Fluorescent Brightener 85 is characterized by the efficient conversion of ultraviolet radiation into visible blue light through a well-defined Stokes shift mechanism [6]. The compound exhibits strong absorption in the ultraviolet-A region (315-400 nanometers) with maximum absorption occurring around 350-370 nanometers, followed by fluorescence emission in the blue region (400-500 nanometers) with peak emission at 430-450 nanometers [4] [6].

The visible light enhancement effect is achieved through the quantum mechanical principle that the emitted photons have lower energy than the absorbed photons, resulting in a wavelength shift from the ultraviolet to the visible spectrum [21] [7]. This energy difference, quantified as the Stokes shift, typically ranges from 0.3 to 0.5 electron volts for stilbene-triazine derivatives [8] [7]. The magnitude of this shift is influenced by molecular relaxation processes in the excited state and solvent interactions [16] [22].

Experimental measurements using fluorescence spectrophotometry demonstrate that Fluorescent Brightener 85 exhibits excitation spectra with peaks at approximately 241, 299, and 423 nanometers when monitoring emission at 480 nanometers [6]. These multiple excitation bands correspond to different electronic transitions within the conjugated system, with the longest wavelength band being most relevant for practical applications under natural and artificial lighting conditions [6].

The efficiency of visible light enhancement is quantified by the fluorescence quantum yield, which represents the ratio of photons emitted to photons absorbed [23] [21]. For triazine-stilbene fluorescent brighteners, quantum yields have been reported in the range of 0.24 to 0.36, indicating that approximately 24-36% of absorbed photons are re-emitted as fluorescence [8]. This efficiency can be further enhanced through structural modifications and optimal environmental conditions [22] [24].

The absorption-emission relationship is also influenced by environmental factors such as solvent polarity, pH, and temperature [22] [25]. Research indicates that fluorescence quantum yields increase with decreasing solvent polarity, while photoisomerization yields decrease under similar conditions [25]. The optimal pH range for maximum fluorescence efficiency is reported to be between 7-8, corresponding to neutral to slightly alkaline conditions [4].

Molecular Interactions with Substrate Materials

The molecular interactions between Fluorescent Brightener 85 and substrate materials are governed by multiple non-covalent binding mechanisms that determine both the affinity and retention of the fluorescent compound on various surfaces [26] [27] [28]. These interactions are critical for the practical application of the brightener, as they must provide sufficient binding strength to ensure durability while maintaining the photophysical properties necessary for fluorescence [29] [27].

Hydrogen bonding represents one of the primary interaction mechanisms, particularly with cellulose-based substrates such as paper and cotton fibers [26] [29]. The hydroxyethyl substituents and triazine nitrogen atoms in Fluorescent Brightener 85 can form hydrogen bonds with the abundant hydroxyl groups present on cellulose surfaces [26] [30]. Research on cellulose-fluorescent brightener complexes using solid-state nuclear magnetic resonance spectroscopy reveals that these interactions can significantly influence the molecular dynamics and photophysical properties of the bound fluorescent molecules [26].

Electrostatic interactions play a crucial role in substrate binding, particularly given the anionic character of Fluorescent Brightener 85 due to its sulfonate groups [27]. These negatively charged groups can interact favorably with positively charged sites on substrates or can be influenced by the ionic strength of the medium [27]. Studies on protein-fluorescent probe interactions demonstrate that electrostatic forces can significantly affect both association and dissociation kinetics, with the magnitude of the effect being dependent on the ionic strength of the surrounding medium [27].

The π-π stacking interactions between the aromatic systems in Fluorescent Brightener 85 and aromatic components in substrates provide additional binding strength [29] . The stilbene backbone and phenyl substituents can engage in π-π stacking with aromatic regions of substrates, contributing to the overall binding affinity [29]. This type of interaction is particularly relevant for substrates containing aromatic polymers or lignin components [29].

Van der Waals forces and hydrophobic interactions contribute to the overall binding energy, particularly in non-polar regions of substrates [28]. Research on fluorescent probe binding indicates that hydrophobic interactions can significantly influence the behavior of dye-substrate conjugates, with hydrophobic dyes showing greater levels of non-specific binding [28]. The aromatic regions of Fluorescent Brightener 85 can participate in these interactions, particularly in the context of synthetic polymer substrates .

Isomerization Processes and Fluorescent Activity

Isomerization processes, particularly trans-cis photoisomerization of the stilbene backbone, represent a critical factor affecting the fluorescent activity of Fluorescent Brightener 85 [20] [9] [10]. The photochemical conversion between trans and cis isomers directly impacts the fluorescence efficiency, as only the trans isomer exhibits strong fluorescence while the cis isomer typically shows reduced or absent fluorescent properties [20] [10] [32].

The photoisomerization mechanism involves rotation around the central ethylene bond of the stilbene unit upon photoexcitation, leading to the formation of the cis isomer [20] [9]. This process occurs through the excited state and represents one of the major photochemical pathways that can lead to loss of fluorescence efficiency over time [20] [9]. The rate constants for isomerization have been reported to range from 2.2 × 10⁻³ to 7.4 × 10⁻⁴ s⁻¹, indicating that this is a relatively slow process under normal conditions [9].

Research demonstrates that triazine-stilbene fluorescent brighteners exhibit poor photostability in solution, with trans-cis isomerization being identified as one of the major photoreactions causing loss of fluorescence [20] [9]. The photostationary state favors the cis isomer under daylight conditions, leading to disintegration of the molecular compactness and loss of both fluorescence properties and affinity to the brightened material [9] [10].

The cis isomers of stilbene derivatives lose their fluorescence properties due to disruption of the extended conjugated system [10] [32]. While trans isomers maintain planarity and extensive π-electron delocalization essential for fluorescence, cis isomers adopt non-planar conformations that interrupt conjugation and eliminate fluorescent activity [10]. This conformational change also affects the binding affinity to substrates, as the cis isomers are more freely soluble and less substantive than their trans counterparts [10].

Environmental factors significantly influence isomerization rates and equilibrium positions [9] [15]. Temperature, solvent polarity, and pH can all affect the relative stability of trans and cis isomers [15]. Studies on similar systems indicate that the thermal reversion from cis to trans isomers can be facilitated under certain conditions, with activation energies and entropy factors playing important roles in determining the equilibrium position [15].

Electron-Donating and Electron-Withdrawing Group Effects

The photophysical properties of Fluorescent Brightener 85 are significantly influenced by the presence of both electron-donating and electron-withdrawing groups, which modulate the electronic structure and consequently affect absorption wavelengths, emission characteristics, and fluorescence quantum yields [17] [18] [19].

Electron-donating groups in the molecular structure include the aniline substituents and hydroxyethyl groups attached to the triazine rings [17]. The aniline groups act as strong electron donors through resonance effects, increasing electron density in the conjugated system and raising the energy of the highest occupied molecular orbital [17]. This electronic effect enhances the fluorescence quantum yield by stabilizing the excited state and reducing non-radiative decay pathways [18]. Research on similar systems demonstrates that electron-donating substituents can cause bathochromic shifts in both absorption and emission spectra while improving fluorescence efficiency [17] [18] [19].

The hydroxyethyl substituents provide mild electron-donating character through inductive effects while also contributing to hydrogen bonding capabilities with substrates . These groups help stabilize the excited state configuration and can influence the photophysical properties by affecting the local electronic environment around the triazine rings. Studies indicate that the positioning and nature of electron-donating groups can significantly affect the overall photoswitching performance and fatigue resistance of fluorescent compounds [18].

Electron-withdrawing groups in Fluorescent Brightener 85 include the triazine rings and sulfonate substituents [17]. The triazine rings act as electron acceptors due to the electronegativity of nitrogen atoms and the aromatic character of the heterocycle [17]. This electron-withdrawing effect lowers the energy of the lowest unoccupied molecular orbital, influencing both the absorption wavelength and the energy gap between frontier orbitals [17] [19]. The modulation of these energy levels is crucial for tuning the photophysical properties to achieve optimal performance in brightening applications [17] [19].

The sulfonate groups provide strong electron-withdrawing character while simultaneously enhancing water solubility and substrate binding through ionic interactions . These groups affect the frontier orbital energies and can influence the charge transfer character of electronic transitions. Research on push-pull systems demonstrates that the combination of electron-donating and electron-withdrawing groups creates intramolecular charge transfer states that can enhance fluorescence properties under appropriate conditions [15].

UNII

Other CAS

17958-73-5

12224-06-5